molecular formula C21H18FN5OS B2479051 N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide CAS No. 897613-02-4

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide

Cat. No.: B2479051
CAS No.: 897613-02-4
M. Wt: 407.47
InChI Key: SSNZGRXEELGWAN-UHFFFAOYSA-N
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Description

N-{2-[6-(Benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide (CAS 897613-02-4) is a complex organic molecule designed for advanced pharmaceutical and biological research. This compound features a unique triazolopyridazine core structure, a benzylsulfanyl moiety, and a 4-fluorobenzamide group connected via an ethyl chain . Its molecular formula is C21H18FN5OS, with a molecular weight of 407.46 g/mol . This compound is part of the 1,2,4-triazole class of heterocycles, which are recognized in scientific literature for their diverse biological activities and are frequently investigated in drug discovery . The specific structural configuration of this reagent is of significant research interest. The 4-fluorobenzamide group is strategically incorporated to potentially enhance binding affinity to specific enzymatic or receptor targets, while the triazolopyridazine core provides molecular stability . The benzylsulfanyl substituent may further influence its physicochemical properties and biological interactions. Researchers are exploring derivatives with similar complex heterocyclic architectures for their promising cytotoxic and genotoxic activities in vitro, with studies indicating mechanisms that may involve the induction of apoptosis and the production of reactive oxygen species (ROS) in cancer cell lines . Such compounds represent an important scaffold for anticancer drug discovery and the study of cell death mechanisms . This product is supplied for research and development purposes in laboratory settings only. It is strictly not intended for diagnostic, therapeutic, or any human or animal use. All information provided is for research reference purposes.

Properties

IUPAC Name

N-[2-(6-benzylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5OS/c22-17-8-6-16(7-9-17)21(28)23-13-12-19-25-24-18-10-11-20(26-27(18)19)29-14-15-4-2-1-3-5-15/h1-11H,12-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNZGRXEELGWAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, bases like sodium hydroxide or potassium carbonate

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Modified benzylsulfanyl derivatives

    Substitution: Substituted fluorobenzamides

Mechanism of Action

The mechanism of action of N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, leading to a decrease in the production of specific metabolites .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents
Target Compound Not explicitly given ~452 (estimated) 6-(Benzylsulfanyl), 3-ethyl-4-fluorobenzamide
4-Methyl-N-[2-(6-{[3-(trifluoromethyl)benzyl]sulfanyl}-triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide C₂₃H₂₀F₃N₅OS 471.50 6-(3-Trifluoromethylbenzylsulfanyl), 4-methylbenzamide
N-(2-{6-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-triazolo[4,3-b]pyridazin-3-yl}ethyl)benzamide C₂₉H₃₁N₇O₄S ~598 (estimated) 6-(Amide-linked 3,4-dimethoxyphenethyl-sulfanyl), benzamide
L838417 (from ) C₁₉H₂₀F₂N₈O 414.42 7-tert-butyl, 2,5-difluorophenyl, 6-(2-methyltriazolylmethoxy)

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl group in increases metabolic stability but reduces solubility compared to the target compound’s fluorine atom.
  • Molecular Weight : The target compound (estimated ~452 Da) is smaller than (471 Da) and (~598 Da), suggesting better bioavailability and membrane permeability .
  • Lipophilicity : Fluorine in the target compound may lower logP compared to ’s trifluoromethyl group but increase it relative to ’s polar methoxy groups.
Cytotoxicity and Receptor Interactions
  • Triazolopyridazine Core : Derivatives like compound 24 () show cytotoxicity against Hep cell lines (IC₅₀ < 5 μg/mL), with substituents at position 6 critically influencing potency . The benzylsulfanyl group in the target compound may confer similar bioactivity, though direct data is lacking.
  • GABAA Receptor Modulation : L838417 () is a selective α2/α3 GABAA receptor modulator with anxiolytic effects. Structural similarities suggest the target compound could interact with related receptors, but differences in substituents (e.g., tert-butyl in L838417 vs. benzylsulfanyl) likely alter subtype selectivity .

Structure-Activity Relationships (SAR)

Trifluoromethylbenzylsulfanyl (): Enhances metabolic resistance but may reduce solubility. Amide-Linked Sulfanyl (): Increases polarity and molecular weight, likely reducing CNS penetration but improving solubility .

Position 3 Side Chain :

  • 4-Fluorobenzamide (Target Compound) : Fluorine’s electronegativity may strengthen hydrogen bonding with target proteins compared to ’s 4-methylbenzamide.
  • Benzamide () : Lacks fluorine’s electronic effects, possibly reducing binding affinity in hydrophobic pockets.

Biological Activity

N-{2-[6-(benzylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound belongs to a class of triazolopyridazines and exhibits promising properties in various therapeutic areas, including antimicrobial, antiviral, and anticancer activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N6OSC_{19}H_{22}N_{6}OS with a molecular weight of 382.5 g/mol. Its structure features a triazole ring fused to a pyridazine moiety, with a benzylsulfanyl group attached at the 6-position and a fluorobenzamide moiety contributing to its biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing the triazole ring have shown effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for similar compounds have been reported as follows:

  • Staphylococcus aureus : MIC = 6.12 μM
  • Escherichia coli : MIC = 25 μM

These findings suggest that the compound could be effective in treating infections caused by these pathogens .

Anticancer Activity

The compound's potential as an anticancer agent is supported by studies demonstrating its ability to inhibit cell proliferation in various cancer cell lines. For example:

  • Compounds with similar structural motifs have shown higher antiproliferative activity in 2D assays compared to 3D cultures.
  • Specific derivatives have displayed selective activity against lung cancer cell lines such as HCC827 and NCI-H358.

The mechanisms underlying these effects often involve the modulation of cellular pathways associated with apoptosis and cell cycle regulation .

The biological activity of this compound is believed to involve interactions with critical molecular targets:

  • Enzymatic Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication.
  • Receptor Modulation : It may also interact with specific receptors that regulate cell growth and survival.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • A recent investigation evaluated the antimicrobial properties of various triazole derivatives against clinical isolates.
    • Results indicated that compounds with benzylthio substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts .
  • Anticancer Screening :
    • A series of benzimidazole and triazole derivatives were tested for their antiproliferative effects on cancer cell lines.
    • The most active compounds were identified as those containing nitro or chloro substituents, which enhanced their efficacy against tumor growth .

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